1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8486291
InChI: InChI=1S/C20H21ClN2O4/c1-25-17-5-3-15(21)11-16(17)20(24)23-8-6-22(7-9-23)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.8 g/mol

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE

CAS No.:

Cat. No.: VC8486291

Molecular Formula: C20H21ClN2O4

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE -

Specification

Molecular Formula C20H21ClN2O4
Molecular Weight 388.8 g/mol
IUPAC Name [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Standard InChI InChI=1S/C20H21ClN2O4/c1-25-17-5-3-15(21)11-16(17)20(24)23-8-6-22(7-9-23)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3
Standard InChI Key LMDQQSUDLUYCGA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₁ClN₂O₄, with a molecular weight of 388.8 g/mol . Its IUPAC name, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone, reflects two primary moieties:

  • A piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group.

  • A 5-chloro-2-methoxybenzoyl ketone attached to the piperazine nitrogen .

The canonical SMILES representation, COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4, further illustrates the connectivity of these functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight388.8 g/mol
Solubility47.4 µg/mL
LogP (Predicted)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves a two-step nucleophilic acyl substitution:

  • Formation of the benzoylpiperazine core: Reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with piperazine.

  • N-alkylation: Introduction of the 1,3-benzodioxol-5-ylmethyl group via reaction with piperonyl bromide under basic conditions .

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), with final characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Related Compounds and Structural Analogues

Methyl 5-({4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

This analogue (PubChem CID: 49658327) replaces the benzoyl group with a pyrazole-sulfonyl moiety, enhancing polarity (molecular weight: 436.5 g/mol) . Such modifications are explored to improve aqueous solubility while retaining CNS activity .

Table 2: Comparative Analysis of Analogues

CompoundMolecular WeightKey Functional GroupSolubility (µg/mL)
Target Compound388.8Benzoylpiperazine47.4
Pyrazole-sulfonyl Analogue436.5Sulfonamide62.1

Analytical and Computational Insights

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C of benzodioxole) .

  • Mass Spectrometry: Base peak at m/z 388.1 corresponds to the molecular ion [M+H]⁺.

Molecular Dynamics Simulations

Docking studies suggest the chloro-methoxybenzoyl group occupies hydrophobic pockets in 5-HT₂A receptor models, while the piperazine ring forms hydrogen bonds with aspartate residues .

Future Research Directions

  • In Vivo Pharmacokinetics: Address solubility limitations via prodrug strategies or nanoformulations.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel biological targets.

  • Analog Synthesis: Explore replacements for the benzodioxole ring to reduce metabolic oxidation.

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